
Pentetréotide
Vue d'ensemble
Description
Pentetreotide is a synthetic somatostatin analogue used primarily in nuclear medicine imaging It is a small molecule that binds to somatostatin receptors, which are found in high concentrations on the surface of neuroendocrine tumor cellsThis compound is utilized for the detection and localization of neuroendocrine tumors that express somatostatin receptors .
Applications De Recherche Scientifique
Pentetreotide, particularly when combined with Indium-111 (In-111), is a radiopharmaceutical agent primarily used in nuclear medicine for the diagnosis, localization, and management of neuroendocrine tumors (NETs) . This compound, also known as Indium-111 pentetreotide, is a synthetic analogue of somatostatin, a naturally occurring hormone that inhibits the secretion of other hormones .
Diagnostic Tool for Neuroendocrine Tumors
Indium-111 pentetreotide is a diagnostic tool for neuroendocrine tumors, including gastroenteropancreatic neuroendocrine tumors (GEP-NETs), carcinoid tumors, and pituitary tumors . After administration, the compound binds to somatostatin receptors, particularly subtypes 2 (sst2) and 5 (sst5), which are highly expressed on NET cells . The Indium-111 isotope emits gamma radiation, which is detected by a gamma camera to visualize the distribution and localization of somatostatin receptors within the body . The technique, known as Octreoscan or somatostatin receptor scintigraphy (SRS), is valuable in determining the presence, extent, and spread of neuroendocrine tumors .
Monitoring Treatment Progress and Tumor Recurrence
Beyond initial diagnosis, Indium-111 pentetreotide is used to monitor the progress of treatment and detect any recurrence of tumors . Octreoscan can help differentiate between tumor types, identify suitable candidates for somatostatin analogue therapy, and evaluate the effectiveness of the treatment .
Localizing Ectopic ACTH-Producing Tumors
Indium-111 pentetreotide is valuable for localizing ectopic adrenocorticotropic hormone (ACTH) producing tumors responsible for Cushing’s syndrome . It also helps in differentiating between malignant and benign tumors .
Imaging Protocols
Imaging protocols generally require imaging 4 and 24 hours after the injection of Indium-111 pentetreotide, using SPECT or SPECT/CT techniques .
Therapeutic Efficacy of High-Activity Indium-111 Pentetreotide
High-activity Indium-111 pentetreotide has demonstrated therapeutic benefits in patients with metastatic NETs . A retrospective study showed that 70% of patients treated with high-activity 111In-pentetreotide experienced some benefit for at least 6 months after treatment, and 31% maintained sustained benefits at 18 months . The treatment was well-tolerated, without significant toxicity . Another study reported that at least 75% of patients showed some benefit from the treatment, with 31% achieving an objective response and 44% experiencing tumor stability .
Comparison with other Imaging Techniques
A study comparing 111In-pentetreotide scintigraphy with 68Ga-DOTATATE PET found that the detection rate of lesions smaller than 2 cm was significantly lower with 111In-pentetreotide planar imaging and SPECT compared to lesions 2 cm or larger . This suggests that 68Ga-DOTATATE PET may be more sensitive for detecting smaller lesions .
Factors Affecting Uptake
It is important to consider factors that may affect the uptake of 111In-pentetreotide in tumors. Not all cells within a tumor have equal uptake of 111In-pentetreotide due to the non-homogeneous nature of tumors . Increased uptake may also be seen in non-cancerous conditions that express somatostatin receptors, such as thyroid disease or subacute inflammation, and may occur as a normal physiologic variant . The sensitivity of scintigraphy with indium In-111 pentetreotide may be reduced in patients concurrently receiving therapeutic doses of octreotide acetate .
Limitations
Mécanisme D'action
Target of Action
Pentetreotide, also known as DTPA-SMS, is a somatostatin receptor inhibitor . Its primary targets are the somatostatin receptors , predominantly the subtype 2 (sst2) and subtype 5 (sst5) receptors . These receptors are present in high concentrations on the surface of neuroendocrine tumor cells .
Mode of Action
The mechanism of action of Pentetreotide relies on its high affinity for somatostatin receptors . Once administered, the radiolabeled compound binds to these receptors . This binding facilitates the localization, imaging, and sometimes therapy, by highlighting the presence and extent of such tumors on imaging scans .
Biochemical Pathways
The biochemical pathways affected by Pentetreotide are those involving the somatostatin receptors. By binding to these receptors, Pentetreotide inhibits the secretion of various hormones . This inhibition can affect multiple downstream effects, including the regulation of the endocrine system and the impact on neurotransmission and cell proliferation .
Result of Action
The primary result of Pentetreotide’s action is the visualization of somatostatin receptor-positive neuroendocrine tumors . By binding to the somatostatin receptors on these tumor cells, Pentetreotide allows for the precise imaging and localization of tumors . This provides valuable information on the presence, extent, and spread of neuroendocrine tumors .
Analyse Biochimique
Biochemical Properties
Pentetreotide plays a crucial role in biochemical reactions by binding to somatostatin receptors, predominantly subtypes 2 and 5. These receptors are G-protein-coupled receptors that mediate the inhibitory effects of somatostatin on hormone secretion and cell proliferation. Pentetreotide interacts with these receptors through high-affinity binding, leading to receptor internalization and prolonged cellular retention . This interaction allows for the visualization of receptor-positive tumors using gamma cameras in scintigraphy procedures .
Cellular Effects
Pentetreotide exerts significant effects on various types of cells and cellular processes. By binding to somatostatin receptors, it inhibits the release of several hormones, including growth hormone, insulin, and glucagon . This inhibition affects cell signaling pathways, leading to reduced cell proliferation and hormone secretion. Additionally, pentetreotide influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis . These cellular effects make pentetreotide a valuable tool in the management of hormone-secreting tumors.
Molecular Mechanism
The molecular mechanism of pentetreotide involves its binding to somatostatin receptors on the cell surface. Upon binding, the receptor-ligand complex undergoes internalization, leading to the activation of intracellular signaling pathways . This activation results in the inhibition of adenylate cyclase, reducing cyclic adenosine monophosphate (cAMP) levels and subsequently decreasing hormone secretion . Additionally, pentetreotide can induce apoptosis in tumor cells by activating caspase-dependent pathways and inhibiting anti-apoptotic proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pentetreotide have been observed to change over time. The compound exhibits high stability, with minimal degradation over extended periods . Long-term studies have shown that pentetreotide maintains its binding affinity and therapeutic efficacy, making it suitable for repeated imaging and treatment sessions . Prolonged exposure to pentetreotide may lead to receptor downregulation and reduced responsiveness in some cases .
Dosage Effects in Animal Models
The effects of pentetreotide vary with different dosages in animal models. At low doses, pentetreotide effectively inhibits hormone secretion and tumor growth without causing significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and alterations in glucose metabolism have been observed . These findings highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
Pentetreotide is involved in several metabolic pathways, primarily through its interaction with somatostatin receptors. Upon binding, the receptor-ligand complex is internalized and transported to lysosomes for degradation . The metabolic breakdown of pentetreotide involves proteolytic cleavage by lysosomal enzymes, resulting in the release of inactive peptide fragments . These fragments are further processed and excreted through the renal system .
Transport and Distribution
Pentetreotide is transported and distributed within cells and tissues through receptor-mediated endocytosis . After binding to somatostatin receptors, the receptor-ligand complex is internalized and transported to endosomes and lysosomes . This process allows for the accumulation of pentetreotide in receptor-positive tissues, enabling targeted imaging and therapy . Additionally, pentetreotide can cross the blood-brain barrier, allowing for the visualization of central nervous system tumors .
Subcellular Localization
The subcellular localization of pentetreotide is primarily within endosomes and lysosomes following receptor-mediated endocytosis . This localization is crucial for its therapeutic efficacy, as it allows for the targeted delivery of radioactive isotopes to tumor cells . Post-translational modifications, such as phosphorylation and ubiquitination, play a role in directing pentetreotide to specific cellular compartments and regulating its activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentetreotide is synthesized by conjugating a somatostatin analogue, octreotide, with a chelating agent, diethylenetriaminepentaacetic acid (DTPA). The synthesis involves the following steps:
Peptide Synthesis: The octreotide peptide is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Chelation: The peptide is then conjugated with DTPA to form the DTPA-octreotide complex.
Radiolabeling: The DTPA-octreotide complex is radiolabeled with Indium-111 under specific conditions to form Indium-111 pentetreotide
Industrial Production Methods
Industrial production of pentetreotide involves large-scale peptide synthesis using automated SPPS equipment. The chelation and radiolabeling steps are carried out in specialized facilities equipped to handle radioactive materials. The final product is formulated and packaged in a sterile environment to ensure safety and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions
Pentetreotide undergoes several types of chemical reactions, including:
Chelation: The formation of a stable complex between the peptide and a metal ion (Indium-111).
Binding: The interaction of pentetreotide with somatostatin receptors on tumor cells
Common Reagents and Conditions
Chelation: Diethylenetriaminepentaacetic acid (DTPA) is used as the chelating agent.
Radiolabeling: Indium-111 is used as the radioactive isotope
Major Products
The major product formed from these reactions is Indium-111 pentetreotide, which is used for imaging neuroendocrine tumors .
Comparaison Avec Des Composés Similaires
Pentetreotide is compared with other somatostatin analogues such as:
Octreotide: Similar to pentetreotide but not radiolabeled.
Lanreotide: Another somatostatin analogue with a longer half-life.
Pasireotide: Targets a broader range of somatostatin receptor subtypes (1, 2, 3, and 5) compared to pentetreotide .
Pentetreotide is unique in its use as a radiopharmaceutical for imaging neuroendocrine tumors, providing both diagnostic and therapeutic benefits .
Propriétés
Numéro CAS |
138661-02-6 |
---|---|
Formule moléculaire |
C63H87N13O19S2 |
Poids moléculaire |
1394.6 g/mol |
Nom IUPAC |
2-[2-[[2-[[(2R)-1-[[(4R,7S,10S,13R,16S)-10-(4-aminobutyl)-16-benzyl-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid |
InChI |
InChI=1S/C63H87N13O19S2/c1-37(78)48(34-77)70-62(94)50-36-97-96-35-49(71-58(90)45(25-39-13-5-3-6-14-39)66-51(80)29-75(31-53(83)84)23-21-74(30-52(81)82)22-24-76(32-54(85)86)33-55(87)88)61(93)68-46(26-40-15-7-4-8-16-40)59(91)69-47(27-41-28-65-43-18-10-9-17-42(41)43)60(92)67-44(19-11-12-20-64)57(89)73-56(38(2)79)63(95)72-50/h3-10,13-18,28,37-38,44-50,56,65,77-79H,11-12,19-27,29-36,64H2,1-2H3,(H,66,80)(H,67,92)(H,68,93)(H,69,91)(H,70,94)(H,71,90)(H,72,95)(H,73,89)(H,81,82)(H,83,84)(H,85,86)(H,87,88)/t37-,38-,44+,45-,46+,47-,48-,49?,50+,56+/m1/s1 |
Clé InChI |
CNLWNYCFDMAZCB-UTSLKGGTSA-N |
SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O |
SMILES isomérique |
C[C@H]([C@H]1C(=O)N[C@@H](CSSCC(C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CO)[C@@H](C)O)O |
SMILES canonique |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O |
Apparence |
Solid powder |
Key on ui other cas no. |
138661-02-6 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
111 In -pentetreotide 111-indium-pentetreotide In-111 pentetreotide indium In 111 pentetreotide indium ln-111 pentetreotide indium-pentetreotide OctreoScan OctreoScan 111 pentetreotide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.